- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,
Cas no 938-16-9 (2,2-Dimethylpropiophenone)
2,2-Dimethylpropiophenone structure
Product Name:2,2-Dimethylpropiophenone
CAS No:938-16-9
MF:C11H14O
MW:162.228263378143
MDL:MFCD00008844
CID:83233
PubChem ID:24856959
Update Time:2024-10-25
2,2-Dimethylpropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethylpropiophenone~Pivalophenone
- alpha,alpha,alpha-Trimethylacetophenone
- 2,2-Dimethylpropiophenone
- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
- Pivalophenone (6CI, 7CI, 8CI)
- 1-Phenyl-2,2-dimethyl-1-propanone
- 2,2,2-Trimethylacetophenone
- Phenyl tert-butyl ketone
- tert-Butyl phenyl ketone
- α,α,α-Trimethylacetophenone
- α,α-Dimethylpropiophenone
- CS-0089440
- t-butyl phenyl ketone
- NS00014923
- .alpha.,.alpha.-Dimethylpropiophenone
- 938-16-9
- 5-METHYL-5-NITRO-HEXAN-2-OL
- A844714
- Q27271899
- NCGC00257286-01
- AS-61168
- EN300-49138
- 2,2-Dimethylpropiophenone 98%
- AKOS009157738
- 2,2-Dimethylpropiophenone, 98%
- AI3-11505
- 1-Propanone,2,2-dimethyl-1-phenyl-
- D97414
- EINECS 213-338-0
- MFCD00008844
- DTXCID3028184
- Tox21_303564
- 2,2-Dimethyl-1-phenyl-1-propanone
- DTXSID1048209
- SCHEMBL226691
- UNII-96BA178UNX
- DB-057435
- 96BA178UNX
- 2,2-dimethyl-1-phenyl-propan-1-one
- CAS-938-16-9
- 1-Propanone, 2,2-dimethyl-1-phenyl-
- t-BuBz
- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
- Pivalophenone
- CHEMBL479495
-
- MDL: MFCD00008844
- Inchi: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
- InChI Key: OECPUBRNDKXFDX-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)C)C1C=CC=CC=1
- BRN: 1906460
Computed Properties
- Exact Mass: 162.10400
- Monoisotopic Mass: 162.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.97 g/mL at 25 °C(lit.)
- Boiling Point: 219-222 °C(lit.)
- Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Refractive Index: n20/D 1.508(lit.)
- Water Partition Coefficient: Not miscible with water.
- PSA: 17.07000
- LogP: 2.91540
- Solubility: Not determined
2,2-Dimethylpropiophenone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
2,2-Dimethylpropiophenone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2,2-Dimethylpropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203963-1g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 203963-2.5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 2.5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 203963-5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 5g |
£143.00 | 2022-03-01 | |
| Fluorochem | 203963-10g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 10g |
£260.00 | 2022-03-01 | |
| Alichem | A019122830-100g |
2,2-Dimethyl-1-phenylpropan-1-one |
938-16-9 | 98% | 100g |
$832.65 | 2023-08-31 | |
| TRC | D093865-250mg |
2,2-Dimethylpropiophenone |
938-16-9 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D093865-500mg |
2,2-Dimethylpropiophenone |
938-16-9 | 500mg |
$ 735.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 280925-1G |
2,2-Dimethylpropiophenone |
938-16-9 | 1g |
¥922.53 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 280925-5G |
2,2-Dimethylpropiophenone |
938-16-9 | 5g |
¥3467.95 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-250mg |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 250mg |
¥130.00 | 2022-01-10 |
2,2-Dimethylpropiophenone Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Dimethyl sulfide
Reference
- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide, Tetrahedron, 1989, 45(2), 425-34
Production Method 3
Reaction Conditions
1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes, Journal of the American Chemical Society, 2019, 141(9), 3854-3858
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst, Organic Letters, 2020, 22(14), 5486-5490
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104
Production Method 6
Production Method 7
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C
Reference
- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts, Green Chemistry, 2019, 21(21), 5896-5903
Production Method 9
Production Method 10
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Reference
- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system, RSC Advances, 2015, 5(125), 103210-103217
Production Method 11
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
Reference
- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships, Journal of Organic Chemistry, 2014, 79(21), 10256-10268
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical Catalysts, Angewandte Chemie, 2013, 52(31), 8093-8097
Production Method 13
Reaction Conditions
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 25 min, rt
Reference
- Oxidation catalysts containing N-oxyl compounds, Japan, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis, ACS Catalysis, 2020, 10(15), 8524-8529
Production Method 15
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
Reference
- Highly Efficient, Organocatalytic Aerobic Alcohol Oxidation, Journal of the American Chemical Society, 2011, 133(17), 6497-6500
Production Method 16
Reaction Conditions
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt
Reference
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466
Production Method 17
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
Reference
- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents, Organic & Biomolecular Chemistry, 2008, 6(11), 1961-1965
Production Method 18
Reaction Conditions
1.1 Catalysts: Trimethylaluminum Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
Reference
- Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistry, Journal of the American Chemical Society, 2006, 128(39), 12596-12597
Production Method 19
Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt
Reference
- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complex, Synthetic Communications, 2003, 33(22), 3961-3967
Production Method 20
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite , Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane , Water ; 0 °C; 20 min, 0 °C
Reference
- Alkoxyamine compound as catalyst for oxidation of alcohol, Japan, , ,
2,2-Dimethylpropiophenone Raw materials
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-
- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene
- Benzoyl chloride
- Benzaldehyde
- 2,2-Dimethyl-1-phenyl-1-propanol
- Cuprate(1-), iodophenyl-, lithium (1:1)
2,2-Dimethylpropiophenone Preparation Products
2,2-Dimethylpropiophenone Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:938-16-9)2,2,2-Trimethylacetophenone
Order Number:A844714
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):426.0
Email:sales@amadischem.com
2,2-Dimethylpropiophenone Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
938-16-9 (2,2-Dimethylpropiophenone) Related Products
- 611-70-1(Isobutyrophenone)
- 1750-74-9(2,2-Dimethyl-3-oxo-3-phenylpropanal)
- 103931-20-0(1-(4-Acetylphenyl)-2-methyl-1-propanone)
- 57494-03-8(2-methyl-1-(3-methylphenyl)propan-1-one)
- 30314-44-4(4',2,2-Trimethylpropiophenone)
- 89630-32-0(Ethylium, 1,1-dimethyl-2-oxo-2-phenyl-)
- 62705-59-3(1-Propanone, 1-[3-(1,1-dimethylethyl)phenyl]-2,2-dimethyl-)
- 50390-51-7(1-Propanone,2-methyl-1-(4-methylphenyl)-)
- 22583-66-0(1-Propanone,1-[4-(1,1-dimethylethyl)phenyl]-2,2-dimethyl-)
- 649757-86-8(1-Propanone, 1,1'-(1,2-ethanediyldi-4,1-phenylene)bis[2-methyl-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone
Purity:99%
Quantity:25g
Price ($):426.0